3-Acetylindolizine-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

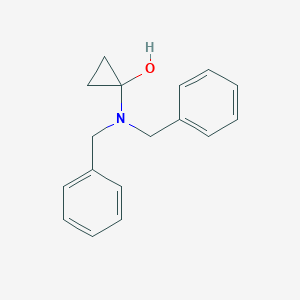

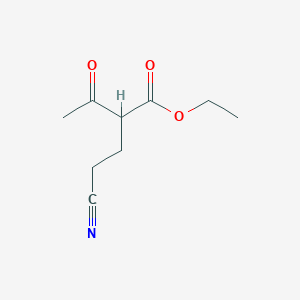

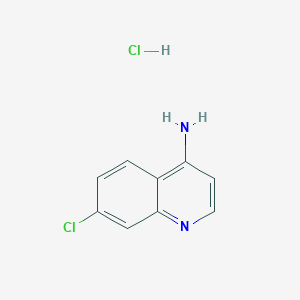

3-Acetylindolizine-1-carboxylic acid is a chemical compound with the CAS Number: 120221-69-4 . It has a molecular weight of 203.2 and is a solid at room temperature . It is typically stored at room temperature .

Synthesis Analysis

The synthesis of indole derivatives, which includes compounds like 3-Acetylindolizine-1-carboxylic acid, has been a focus of many researchers . A method for the direct acylation of indolizines with carboxylic acids has been developed . This method allows for caging a broad range of carboxylic acids with indolizines .Molecular Structure Analysis

The molecular structure of 3-Acetylindolizine-1-carboxylic acid is characterized by a carboxyl functional group, CO2H . The structure of carboxylic acids is often abbreviated as RCOOH or RCO2H .Chemical Reactions Analysis

Carboxylic acids, including 3-Acetylindolizine-1-carboxylic acid, can undergo a variety of chemical reactions . For example, they can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 . They can also be synthesized by an acid-catalyzed nucleophilic acyl substitution reaction of a carboxylic acid with an alcohol .Physical And Chemical Properties Analysis

3-Acetylindolizine-1-carboxylic acid is a solid at room temperature . It has a molecular weight of 203.2 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Also, there is a study on the design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists . This might provide some insight into the potential applications of “3-Acetylindolizine-1-carboxylic acid”.

- Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

- Amino acids show promise as versatile biomolecules for creating a variety of functional biomaterials .

- A novel amino acid reaction was discovered, in which a single amino acid can form browning species in a simple solvent mixture comprising DMSO and acetone at room temperature .

Biological Potential of Indole Derivatives

Amino Acid Browning for Biomedical Applications

Synthesis of Indolizines

- Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

- Amino acids show promise as versatile biomolecules for creating a variety of functional biomaterials .

- A novel amino acid reaction was discovered, in which a single amino acid can form browning species in a simple solvent mixture comprising DMSO and acetone at room temperature .

Biological Potential of Indole Derivatives

Amino Acid Browning for Biomedical Applications

Synthesis of Indolizines

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-acetylindolizine-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(13)10-6-8(11(14)15)9-4-2-3-5-12(9)10/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNARWZVXHBIDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600486 |

Source

|

| Record name | 3-Acetylindolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetylindolizine-1-carboxylic acid | |

CAS RN |

120221-69-4 |

Source

|

| Record name | 3-Acetyl-1-indolizinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120221-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylindolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B169998.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B170006.png)

![2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate](/img/structure/B170016.png)